molecular formula C20H21F3N2O2 B3616993 2-phenoxy-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide

2-phenoxy-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide

Cat. No. B3616993
M. Wt: 378.4 g/mol
InChI Key: REOAUNWNXYQQSV-UHFFFAOYSA-N
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Description

“2-phenoxy-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide” is a chemical compound that belongs to the class of phenoxy acetamide derivatives . It has a linear formula of C15H12F3NO2 . This compound is part of a broader group of compounds that have been studied for their potential therapeutic applications .


Synthesis Analysis

The synthesis of phenoxy acetamide derivatives, including “this compound”, often involves the use of 1-phenylethylamine and substituted phenols . The resulting compounds are then examined for their biological activities .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a phenoxy group, a piperidinyl group, and a trifluoromethyl group attached to an acetamide core . The compound has a molecular weight of 295.264 .

Future Directions

The future directions for research on “2-phenoxy-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide” and related compounds could involve further exploration of their potential therapeutic applications . This could include designing new derivatives of phenoxy acetamide that could enhance safety and efficacy .

properties

IUPAC Name

2-phenoxy-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O2/c21-20(22,23)15-9-10-18(25-11-5-2-6-12-25)17(13-15)24-19(26)14-27-16-7-3-1-4-8-16/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOAUNWNXYQQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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